Ethyl 3-acetoxyhexanoate

Fragrance formulation Sustained release Volatility control

Ethyl 3-acetoxyhexanoate (CAS 21188-61-4), also designated 3-acetoxyhexanoic acid ethyl ester, is a fatty acid ester belonging to the lipid class. It is employed in the food industry as a flavor and fragrance additive, presenting a fruity, green odor with buttery and fatty taste nuances.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 21188-61-4
Cat. No. B1585382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-acetoxyhexanoate
CAS21188-61-4
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OCC)OC(=O)C
InChIInChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3
InChIKeyUYBMIHNGXIOMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Acetoxyhexanoate (CAS 21188-61-4): Procurement-Relevant Identity and Baseline Characteristics


Ethyl 3-acetoxyhexanoate (CAS 21188-61-4), also designated 3-acetoxyhexanoic acid ethyl ester, is a fatty acid ester belonging to the lipid class [1]. It is employed in the food industry as a flavor and fragrance additive, presenting a fruity, green odor with buttery and fatty taste nuances . The compound occurs naturally in pineapple (Ananas comosus), cantaloupe, apricots, oranges, milk, butter, and cheese, making it relevant to both natural product authentication and synthetic flavor formulation [2].

Why Generic Substitution Fails for Ethyl 3-Acetoxyhexanoate in Flavor and Analytical Applications


The acetoxy substitution at the C-3 position of the hexanoate chain distinguishes ethyl 3-acetoxyhexanoate from widely available analogs like ethyl hexanoate and ethyl 3-hydroxyhexanoate. This single structural modification significantly alters vapor pressure, octanol-water partition, and chromatographic retention—three parameters that govern aroma release, flavor partitioning, and analytical detectability . A procurement decision based on cost or availability alone risks unintended shifts in sensory character and co-elution during GC-MS analysis, as the quantitative evidence below demonstrates [1].

Quantitative Differentiation Evidence for Ethyl 3-Acetoxyhexanoate Versus Closest Analogs


Vapor Pressure: 5.2-Fold Lower Volatility for Extended Aroma Longevity

Ethyl 3-acetoxyhexanoate exhibits an estimated vapor pressure of 0.33 mmHg at 25°C , approximately 5.2-fold lower than the 1.7 mmHg measured for ethyl hexanoate under the same conditions . This difference directly translates to a slower evaporation rate and reduced headspace concentration, enabling perfumers to achieve extended aroma persistence without relying on high-molecular-weight fixatives.

Fragrance formulation Sustained release Volatility control

LogP Differential Enables Tailored Flavor Partitioning Across Food Matrices

The estimated octanol-water partition coefficient (logP) of ethyl 3-acetoxyhexanoate is 2.076 [1], placing it between the more lipophilic ethyl hexanoate (logP 2.83) and the more hydrophilic ethyl 3-hydroxyhexanoate (logP 1.04) . This intermediate lipophilicity dictates a distinct equilibrium distribution in emulsified or multi-phase food systems, resulting in a flavor release profile that cannot be replicated by simply blending the two structural analogs.

Flavor partitioning Lipophilicity Food matrix interaction

GC Retention Index (RI 1245) Guarantees Unambiguous Identification in Complex Volatile Mixtures

On a non-polar DB-1 capillary column, ethyl 3-acetoxyhexanoate is characterized by a Kovats retention index of 1245 [1], whereas the commonly co-occurring ethyl hexanoate elutes at 942 on the same stationary phase [2]. This 303-unit separation ensures baseline resolution in pineapple volatile extracts and eliminates the risk of false-positive identification that can arise when mass spectra are ambiguous or library matches are inconclusive.

GC-MS identification Food authentication Pineapple volatile profiling

Boiling Point Elevation (Δ+32°C) Enhances Thermal Robustness in Processed Foods

Ethyl 3-acetoxyhexanoate boils at 200.1°C under atmospheric pressure , whereas ethyl hexanoate boils at 168°C . This 32°C elevation is consequential for food manufacturers employing high-temperature unit operations; the target compound remains predominantly in the condensed phase during baking, extrusion, or pasteurization, thereby preserving the intended flavor profile that would otherwise be lost through premature evaporation of lighter esters.

Thermal stability Baking flavors Process retention

Pharmaceutical Impurity Standard with >98% GC Purity for Candesartan Cilexetil Method Validation

Ethyl 3-acetoxyhexanoate is identified as Candesartan Cilexetil Impurity D and is commercially supplied with a minimum purity of >98.0% by GC . While ethyl hexanoate is routinely available at comparable nominal purity for flavor use, the target compound's documented identity as a specific pharmacopoeial impurity provides pharmaceutical QC laboratories with a traceable reference material, streamlining method development and regulatory submission for antihypertensive drug analysis.

Pharmaceutical reference standard Candesartan impurity QC method validation

Ethyl 3-Acetoxyhexanoate: Evidence-Based Research and Industrial Application Scenarios


Controlled-Release Fine Fragrance Accord

Perfumers can formulate fruity-green heart notes with extended skin substantivity by exploiting the 5.2-fold lower vapor pressure of ethyl 3-acetoxyhexanoate compared to ethyl hexanoate . This reduces the evaporation rate and extends the olfactory perception window without the addition of synthetic fixatives.

Pineapple Authenticity Marker for GC-MS Food Testing

Analytical laboratories performing volatile profiling of pineapple juice, wine, or fresh fruit use the unique Kovats retention index (1245 on DB-1) [1] to confirm the presence of ethyl 3-acetoxyhexanoate alongside methyl 3-acetoxyhexanoate, both recognized as characteristic pineapple volatiles [2].

Heat-Stable Flavor for Bakery and Snack Products

Food technologists select ethyl 3-acetoxyhexanoate for baked goods and extruded snacks because its boiling point of 200.1°C exceeds typical oven and extrusion temperatures, minimizing flavor compound loss and ensuring consistent product quality batch-to-batch.

Pharmaceutical Impurity Reference Standard

QC laboratories developing HPLC/GC methods for candesartan cilexetil API utilize ethyl 3-acetoxyhexanoate (>98% GC) as Impurity D reference material for system suitability testing, method validation, and batch release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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